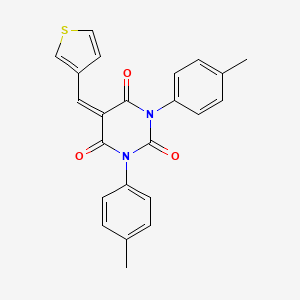
1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione (DMT) is a heterocyclic compound with a unique structure that has been studied for its potential applications in various scientific fields. DMT has been found to have several interesting properties, such as antioxidant, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Material Science and Photophysics
Compounds featuring thiophene units, such as "1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione," are extensively studied for their application in material science, particularly in the development of organic semiconductors and photovoltaic materials. The presence of thiophene is known to enhance π-conjugation, which is crucial for efficient charge transport in organic electronics. For instance, the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating thiophene moieties have demonstrated potent anti-tumor activities, indicating the biomedical application potential of thiophene-containing compounds (Gomha, Edrees, & Altalbawy, 2016). Similarly, novel chiral 1,5-diaza-3,7-diphosphacyclooctane ligands and their transition metal complexes, featuring structural motifs related to "1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione," have been synthesized, showcasing the diversity of applications in catalysis and material science (Karasik et al., 2003).
Organic Electronics
The structural configuration of "1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione" suggests its utility in the realm of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Compounds that combine thiophene units with other electron-rich or electron-deficient groups have shown promising electronic properties, such as high charge-carrier mobility and stability, essential for the development of high-performance organic electronic devices. For example, the study of easily processable phenylene-thiophene-based organic field-effect transistors highlights the significance of incorporating thiophene units for enhancing electronic properties, which could be applicable to the study compound (Mushrush et al., 2003).
Propiedades
IUPAC Name |
1,3-bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-15-3-7-18(8-4-15)24-21(26)20(13-17-11-12-29-14-17)22(27)25(23(24)28)19-9-5-16(2)6-10-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVAJXPOHFKVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)
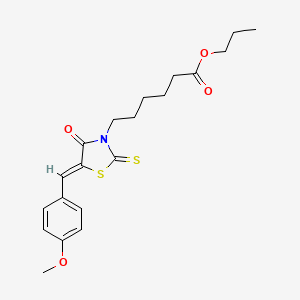
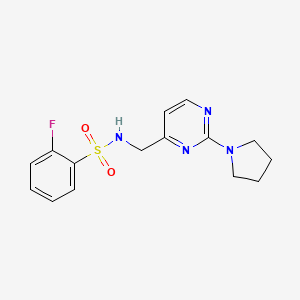

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)
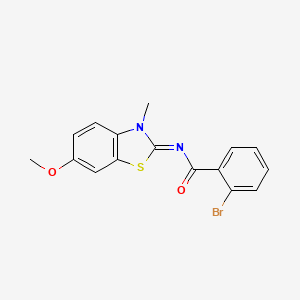
![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)

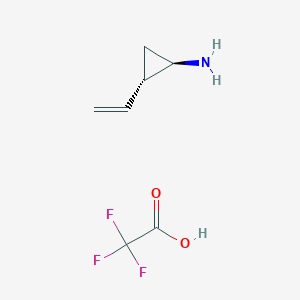
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)